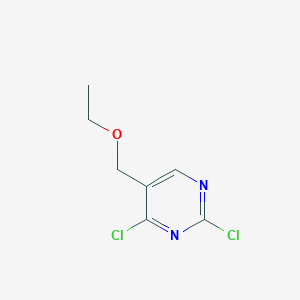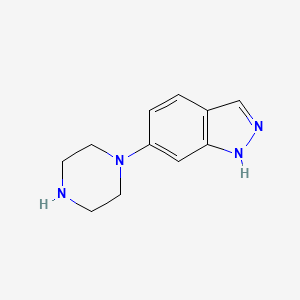![molecular formula C7H6N4O B3029779 3H-Imidazo[4,5-b]pyridine-7-carboxamide CAS No. 78316-12-8](/img/structure/B3029779.png)
3H-Imidazo[4,5-b]pyridine-7-carboxamide
概要
説明
3H-Imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance of this compound to purines makes it a promising candidate for various biological activities .
作用機序
Target of Action
3H-Imidazo[4,5-b]pyridine-7-carboxamide is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . They have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 .
Mode of Action
Imidazopyridines are known to modulate the functions of receptors or enzymes in living systems . They interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .
Result of Action
Imidazopyridines are known to have a broad spectrum of bioactivities, including potential therapeutic significance in the central nervous system, digestive system, cancer, inflammation, and more .
生化学分析
Biochemical Properties
3H-Imidazo[4,5-b]pyridine-7-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . This inhibition leads to the accumulation of DNA damage, which can be beneficial in cancer therapy by promoting the death of cancer cells. Additionally, this compound interacts with mixed lineage kinase 3 (MLK3), influencing cell signaling pathways involved in inflammation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to potentiate the cytotoxicity of chemotherapeutic agents, thereby enhancing their efficacy . It influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and potentially therapeutic outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This binding interaction is crucial for its role in cancer therapy. Additionally, this compound modulates the activity of MLK3, leading to changes in downstream signaling pathways that regulate cell survival and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have biological effects that need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of chemotherapeutic agents without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and therapeutic efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence cellular metabolism and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxamide typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method yields the target compound with high efficiency. Additionally, the pyridone fragment can be transformed into a fused bromopyridine moiety, which is then used for Buchwald–Hartwig and Suzuki cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .
化学反応の分析
Types of Reactions: 3H-Imidazo[4,5-b]pyridine-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often involve reagents like iodine and bromine.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amides, and amines. These derivatives are valuable intermediates for further chemical transformations .
科学的研究の応用
3H-Imidazo[4,5-b]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: The compound has shown potential as a bioisostere for purines, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in the development of drugs and materials.
Uniqueness: 3H-Imidazo[4,5-b]pyridine-7-carboxamide stands out due to its structural resemblance to purines, making it a valuable bioisostere. This unique feature enhances its potential in drug discovery and development .
特性
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)10-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCLFMILGRPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665644 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-12-8 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)
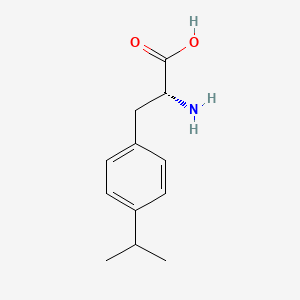



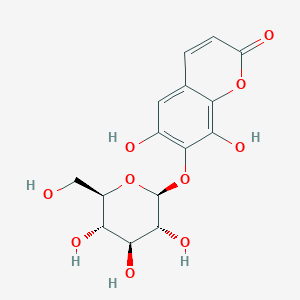
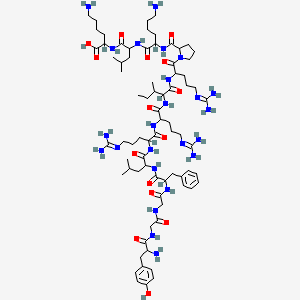


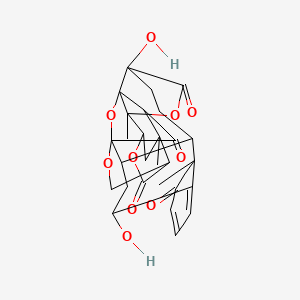
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

